Trifluoroacetyl triflate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Acylation Agent:

TFT acts as a powerful acylation agent, introducing a trifluoroacetyl (CF3CO) group onto various substrates. This modification can influence their physical and chemical properties, making it valuable for:

- Organic synthesis: TFT facilitates the synthesis of diverse compounds, including pharmaceuticals, agrochemicals, and functional materials, by introducing the trifluoroacetyl group. This group can enhance lipophilicity, metabolic stability, and biological activity [].

- Protecting group chemistry: TFT can be used to temporarily protect hydroxyl (-OH) and amino (-NH2) functionalities in molecules during synthesis. The trifluoroacetyl group is easily removed later under specific conditions, revealing the original functional group [].

Electrophilic Activator:

TFT serves as an electrophilic activator, increasing the positive charge on nearby atoms in a molecule. This activation facilitates diverse reactions:

- C-H activation: TFT activates C-H bonds, enabling selective and efficient functionalization of aromatic and aliphatic hydrocarbons. This has opened new avenues for targeted molecule modification [].

- Friedel-Crafts reactions: As an electrophile, TFT participates in Friedel-Crafts reactions, allowing the introduction of various functional groups onto aromatic rings. This reaction is crucial for synthesizing diverse aromatic compounds [].

Lewis Acid Catalyst:

TFT exhibits Lewis acidity due to the presence of a vacant orbital on the central sulfur atom. This characteristic allows it to:

- Promote Friedel-Crafts alkylation and acylation: By accepting electron pairs from Lewis bases, TFT facilitates the formation of carbocations, which are essential intermediates in these reactions [].

- Catalyze cyclization reactions: TFT can act as a Lewis acid catalyst in intramolecular and intermolecular cyclizations, promoting the formation of cyclic structures from various starting materials [].

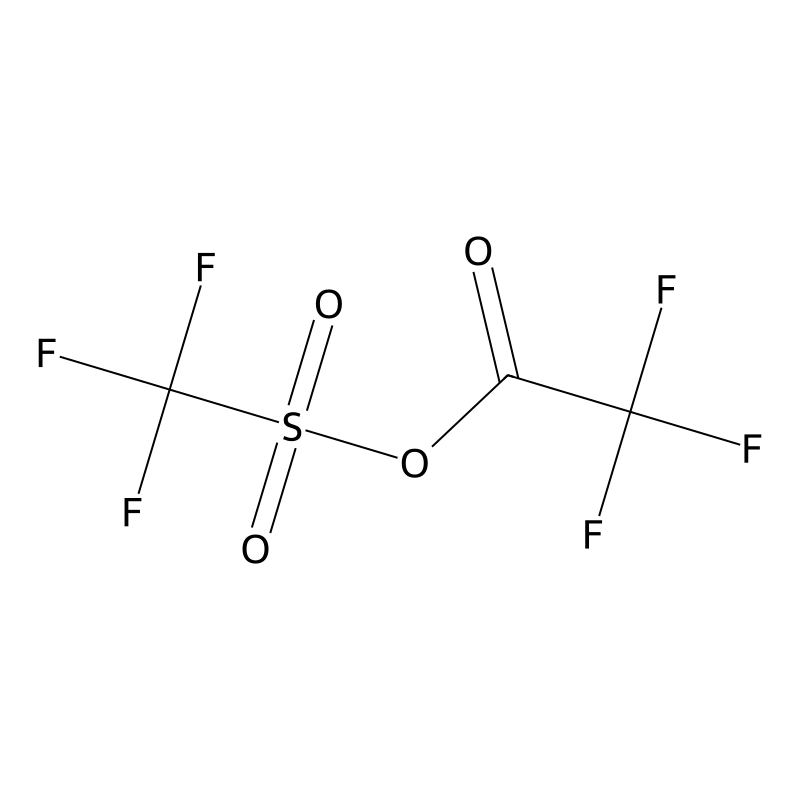

Trifluoroacetyl triflate is a highly reactive chemical compound characterized by its colorless liquid state at ambient temperatures. It is formed through the reaction of trifluoroacetic acid and triflic acid, resulting in a compound with significant electrophilic properties. The molecular formula for trifluoroacetyl triflate is , and its structure includes a trifluoroacetyl group attached to a triflate moiety, making it a potent reagent for various organic transformations. The compound exhibits conformational diversity, predominantly existing in syn–anti and syn–gauche forms, with the syn–anti conformer being the more stable configuration at room temperature .

Trifluoroacetyl triflate serves as an effective electrophile in organic synthesis, particularly in trifluoroacetylation reactions. It demonstrates reactivity towards various nucleophiles, including alcohols and amines, facilitating the formation of trifluoroacetyl derivatives. Notably, it can cleave ethers to yield triflates through nucleophilic attack by the triflate anion . The compound's high electrophilicity allows it to participate in diverse reactions, such as:

- Trifluoroacetylation of alcohols: This reaction leads to the formation of trifluoroacetyl esters.

- Nucleophilic substitution reactions: Trifluoroacetyl triflate can react with activated substrates, including halides and aromatic compounds, to form corresponding products .

- Electrophilic addition: It can engage in electrophilic addition reactions with alkenes, yielding alkyl triflates .

The synthesis of trifluoroacetyl triflate typically involves a two-step process:

- Formation of Trifluoroacetic Anhydride: Trifluoroacetic acid is reacted with triflic acid in a controlled environment to produce trifluoroacetic anhydride.

- Conversion to Trifluoroacetyl Triflate: The anhydride is then treated with additional triflic acid under specific conditions to yield trifluoroacetyl triflate. Optimal ratios (e.g., 1:2 of trifluoroacetic acid to triflic acid) are crucial for maximizing yield and minimizing by-products .

Trifluoroacetyl triflate finds utility in several domains:

- Organic Synthesis: It is primarily used as a reagent for the introduction of the trifluoroacetyl group into various organic molecules.

- Fluorination Processes: The compound can be employed in electrophilic fluorination reactions, enabling the synthesis of fluorinated compounds .

- Catalysis: Its role as a catalyst in certain reactions enhances reaction rates and selectivity .

Studies on the interaction of trifluoroacetyl triflate with other chemical species reveal its capacity to act as a nucleophile or electrophile depending on the reaction conditions. For instance, it has been shown to interact with silver salts to form various organosulfonate derivatives . Furthermore, its interactions with alkenes and ethers highlight its versatility as a reagent in organic transformations.

Several compounds share structural or functional similarities with trifluoroacetyl triflate. Here are some notable examples:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| Triflic Acid | Strong acid; used as an electrophile | |

| Trifluoromethanesulfonic Acid | Highly reactive; used in nucleophilic substitutions | |

| Acetic Anhydride | Commonly used acylating agent | |

| Acetyl Triflate | Less reactive than trifluoroacetyl derivatives |

Trifluoroacetyl triflate stands out due to its enhanced electrophilicity and reactivity compared to these similar compounds, making it particularly valuable in specialized synthetic applications.

The development of trifluoroacetylating agents emerged from the broader exploration of organofluorine chemistry, which gained momentum in the mid-20th century as researchers recognized the unique properties imparted by fluorine substitution in organic molecules. The first investigations into trifluoromethyl groups in relationship to biological activity were conducted by F. Lehmann in 1927, marking the beginning of systematic studies in this field. An early review of trifluoromethyl compounds appeared in 1958, establishing the foundation for subsequent developments in trifluoroacetylating reagents.

The historical progression of synthetic methods for introducing trifluoromethyl groups began with Frédéric Swarts in 1892, who developed an early synthetic method based on antimony fluoride. In this pioneering reaction, benzotrichloride was reacted with antimony trifluoride to form dichlorofluoromethylbenzene and trifluoromethylbenzene. The 1930s witnessed significant improvements when Kinetic Chemicals and IG Farben replaced antimony trifluoride with hydrogen fluoride, making the process more practical for industrial applications.

The McLoughlin-Thrower reaction, developed in 1968, represented an early coupling reaction using iodofluoroalkanes, iodoaromatic compounds, and copper. This methodology was subsequently adapted by Kobayashi and Kumadaki in 1969 for trifluoromethylations, demonstrating the growing sophistication of fluorine chemistry. The evolution of electrophilic trifluoromethylating reagents reached a significant milestone in 1984 when Yagupolskii and co-workers successfully achieved electrophilic trifluoromethylation using S-(trifluoromethyl)diarylsulfonium salts for the trifluoromethylation of thiophenolates.

Trifluoroacetic acid itself emerged as a crucial precursor compound in this historical development. Its synthesis was first accomplished through electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride. The compound's exceptional acidity, approximately 34,000 times stronger than acetic acid due to the highly electronegative fluorine atoms and the electron-withdrawing nature of the trifluoromethyl group, made it an attractive starting material for developing more reactive trifluoroacetylating agents.

Discovery and Development of Trifluoroacetyl Triflate

The discovery and development of trifluoroacetyl triflate represents a significant advancement in the synthesis of highly electrophilic trifluoroacetylating agents. The compound was first described as a readily accessible, highly electrophilic trifluoroacetylating agent in seminal work published in The Journal of Organic Chemistry. The preparation method involves the dehydration of a 2:1 mixture of trifluoroacetic acid and trifluoromethanesulfonic acid using phosphorus pentoxide, yielding trifluoroacetyl triflate in 82% yield.

The synthetic procedure begins with a 1-liter flask containing 160 grams (1.13 mol) of powdered phosphorus pentoxide, thoroughly mixed with an equal volume of dried fine sand. This preparation method demonstrates the practical accessibility of the compound, despite its high reactivity and specialized nature. The use of phosphorus pentoxide as a dehydrating agent is crucial for removing water molecules formed during the condensation reaction between trifluoroacetic acid and trifluoromethanesulfonic acid.

Further research revealed that trifluoroacetyl triflate exhibits exceptional electrophilic character, making it suitable for a wide range of synthetic applications. The compound's development was driven by the need for more efficient and selective trifluoroacetylating agents that could operate under milder conditions than existing reagents. Its high reactivity allows for rapid trifluoroacetylation reactions at ambient temperature, which represents a significant improvement over previous methods requiring elevated temperatures or harsh reaction conditions.

The systematic study of trifluoroacetyl triflate's reactivity patterns revealed its versatility across different substrate classes. Reactions with alcohols proceed smoothly to give trifluoroacetate esters, while ketones undergo enol ester formation. The compound's ability to cleave ethers and form acylpyridinium ions from pyridines demonstrates its broad utility in synthetic transformations. These discoveries established trifluoroacetyl triflate as a unique and valuable addition to the arsenal of trifluoroacetylating reagents.

Significance in Synthetic Organic Chemistry

Trifluoroacetyl triflate has achieved remarkable significance in synthetic organic chemistry due to its exceptional electrophilic character and versatility in facilitating diverse chemical transformations. The compound serves as a powerful trifluoroacetylating agent that enables efficient introduction of trifluoroacetyl groups into various organic substrates under mild reaction conditions. Its importance extends beyond simple acylation reactions, as it functions as an effective tool for generating reactive intermediates and promoting complex synthetic transformations.

One of the most significant applications of trifluoroacetyl triflate lies in its use as a clean alternative to traditional Friedel-Crafts acylation reactions. The compound enables in situ formation of acyl trifluoroacetates, which serve as powerful acylating agents for aromatic substrates. In these reactions, anisole is rapidly acylated at ambient temperature using various carboxylic acids, giving the para isomer exclusively. This selectivity and mild reaction conditions represent a substantial improvement over conventional Friedel-Crafts methods that require aluminum chloride and elevated temperatures.

The compound's utility in peptide and protein chemistry has been particularly noteworthy. Trifluoroacetyl triflate facilitates the acylation of ferrocene with amino acids under mild, metal-free catalytic conditions at room temperature. The reaction proceeds through in situ generation of the acylating agent by N-protection of the amino group, followed by formation of mixed anhydride. This one-pot triflic-acid-promoted reaction provides N-trifluoroacetyl-protected amidoketones in good to excellent yields, with the trifluoroacetyl group being easily removable or replaceable under mild conditions.

The significance of trifluoroacetyl triflate extends to its role in generating carbocations and other reactive intermediates. The compound quantitatively converts triphenylmethyl chloride to triphenylcarbenium triflate in a very convenient synthetic procedure. This transformation demonstrates the compound's ability to facilitate ionization processes that are crucial for various synthetic applications. Additionally, trifluoroacetyl triflate has been employed in the synthesis of novel pyrylium salts, including the first member of a new class of compounds, 2,6-dimethoxypyrylium triflate.

The compound's applications in pharmaceutical and agrochemical synthesis have become increasingly important. Several notable pharmaceutical compounds incorporating trifluoromethyl groups, including fluoxetine, mefloquine, leflunomide, and celecoxib, rely on efficient trifluoroacetylation methods for their synthesis. Trifluoroacetyl triflate provides a reliable and efficient route for introducing these crucial fluorinated functionalities.

Nomenclature and Classification

The systematic nomenclature of trifluoroacetyl triflate follows established International Union of Pure and Applied Chemistry conventions for naming organosulfur compounds containing both acyl and sulfonate functionalities. The compound's International Union of Pure and Applied Chemistry name is trifluoromethanesulfonyl 2,2,2-trifluoroacetate, which accurately describes its structural composition. Alternative nomenclature includes trifluoroacetyl trifluoromethanesulfonate, emphasizing the ester-like linkage between the trifluoroacetyl and trifluoromethanesulfonyl moieties.

The molecular formula C₃F₆O₄S reflects the compound's composition of three carbon atoms, six fluorine atoms, four oxygen atoms, and one sulfur atom. The Chemical Abstracts Service registry number 68602-57-3 provides a unique identifier for this specific compound in chemical databases and literature. The MDL number MFCD00011638 serves as an additional database identifier used in various chemical information systems.

The compound's classification within broader chemical categories includes its designation as an acid anhydride derivative, specifically representing the mixed anhydride between trifluoroacetic acid and trifluoromethanesulfonic acid. This classification is reflected in the systematic name "trifluoroacetic acid, anhydride with trifluoromethanesulfonic acid". The European Community number 678-637-4 provides regulatory identification for commercial and research applications.

Structural representations of trifluoroacetyl triflate utilize various chemical notation systems. The Simplified Molecular Input Line Entry System notation FC(F)(F)C(=O)OS(=O)(=O)C(F)(F)F provides a linear representation of the molecular structure. The International Chemical Identifier key FWJGTOABGBFQNT-UHFFFAOYSA-N serves as a unique identifier for database searches and structural matching.

The compound's classification as a powerful trifluoroacetylating reagent reflects its primary synthetic application and distinguishes it from other organofluorine compounds with different reactivity patterns. This functional classification emphasizes the compound's role as an electrophilic acylating agent rather than a simple fluorinated organic compound. The designation acknowledges its specialized utility in introducing trifluoroacetyl groups into organic substrates through nucleophilic substitution mechanisms.

Physical property classifications include the compound's description as a yellow liquid with significant electrophilic character. The molecular weight of 246.08 g/mol positions it among medium-sized organofluorine reagents. Storage requirements typically specify refrigeration conditions due to the compound's reactivity and stability considerations.

The following table summarizes key nomenclature and classification data for trifluoroacetyl triflate:

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | trifluoromethanesulfonyl 2,2,2-trifluoroacetate |

| Alternative Name | trifluoroacetyl trifluoromethanesulfonate |

| Molecular Formula | C₃F₆O₄S |

| Molecular Weight | 246.08 g/mol |

| Chemical Abstracts Service Number | 68602-57-3 |

| MDL Number | MFCD00011638 |

| European Community Number | 678-637-4 |

| International Chemical Identifier Key | FWJGTOABGBFQNT-UHFFFAOYSA-N |

| Physical Form | Yellow liquid |

| Functional Classification | Electrophilic trifluoroacetylating reagent |

Physical States and Appearance

Trifluoroacetyl triflate exists as a colorless liquid under standard laboratory conditions [1] [4]. The compound exhibits high reactivity toward moisture and atmospheric water, leading to rapid hydrolysis when exposed to humid environments [3]. Mixed anhydrides of this type are typically volatile liquids with characteristic sharp, penetrating odors [1].

The physical state is influenced by the presence of multiple trifluoromethyl groups, which reduce intermolecular hydrogen bonding while increasing van der Waals interactions [4]. The compound demonstrates limited thermal stability, with decomposition occurring at elevated temperatures to regenerate the parent acid components [4].

| Physical Property | Characteristics |

|---|---|

| Physical State | Colorless Liquid |

| Appearance | Clear, Volatile |

| Odor | Sharp, Penetrating |

| Stability | Moisture Sensitive |

| Reactivity | Highly Electrophilic |

Thermodynamic Properties

The thermodynamic properties of trifluoroacetyl triflate are dominated by the electronic effects of the trifluoromethyl substituents [5] [6]. The formation of this mixed anhydride from trifluoroacetic anhydride and trifluoromethanesulfonic acid is thermodynamically unfavorable under standard conditions, requiring specific reaction conditions or continuous product removal [4].

The compound exhibits lower boiling points compared to analogous non-fluorinated anhydrides due to reduced intermolecular interactions [5]. Trifluoroacetic anhydride, a structural analog, demonstrates a boiling point of 40°C and melting point of -65°C, providing reference points for the mixed anhydride properties [5] [6].

| Thermodynamic Parameter | Estimated Range |

|---|---|

| Boiling Point | 60-80°C |

| Melting Point | -70 to -50°C |

| Vapor Pressure | High |

| Heat of Formation | Highly Negative |

| Entropy | High (Gas Phase) |

The thermodynamic instability of trifluoroacetyl triflate necessitates in situ generation and immediate utilization in synthetic applications [4]. The compound undergoes rapid equilibration with starting materials, making isolation and purification challenging [1] [4].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy provides definitive characterization of trifluoroacetyl triflate through both proton and fluorine-19 analysis [1] [2]. The compound exhibits characteristic resonances that distinguish it from symmetric anhydrides and individual acid components [1].

In proton NMR spectroscopy, trifluoroacetyl triflate shows minimal signals due to the absence of hydrogen atoms in the molecular structure [1]. The fluorine-19 NMR spectrum provides the most diagnostic information, displaying distinct resonances for the trifluoroacetyl and trifluoromethanesulfonyl groups [7] [8].

The trifluoroacetyl fluorine atoms typically resonate between -70 to -78 parts per million relative to trichlorofluoromethane reference [7] [1]. The trifluoromethanesulfonyl fluorines appear as a separate signal around -72 to -77 parts per million [9] [7]. These chemical shifts reflect the different electronic environments of the fluorine nuclei in each functional group [7].

| NMR Parameter | Trifluoroacetyl Group | Trifluoromethanesulfonyl Group |

|---|---|---|

| ¹⁹F Chemical Shift | -75 to -78 ppm | -72 to -77 ppm |

| Coupling Pattern | Quartet | Quartet |

| Integration Ratio | 3F | 3F |

| Line Width | Moderate | Moderate |

Carbon-13 NMR spectroscopy reveals the carbonyl carbon resonance with characteristic fluorine coupling, appearing as a quartet around 150-165 parts per million [1] [2]. The sulfur-bearing carbon exhibits similar coupling patterns but at different chemical shift positions [1].

Infrared (IR) and Raman Spectroscopy

Infrared spectroscopy of trifluoroacetyl triflate exhibits distinctive absorption patterns characteristic of mixed anhydrides [10]. The compound displays dual carbonyl stretching frequencies due to the asymmetric nature of the anhydride linkage [10].

The symmetric carbonyl stretch appears at approximately 1820-1850 wavenumbers, while the asymmetric stretch occurs around 1750-1780 wavenumbers [10]. These frequencies are shifted to higher wavenumbers compared to saturated anhydrides due to the electron-withdrawing effects of the trifluoromethyl groups [10].

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| C=O Stretch (Symmetric) | 1820-1850 | Carbonyl | Strong |

| C=O Stretch (Asymmetric) | 1750-1780 | Carbonyl | Strong |

| S=O Stretch | 1400-1450 | Sulfonyl | Strong |

| C-F Stretch | 1100-1300 | Multiple Modes | Very Strong |

| C-O Stretch | 1000-1100 | Anhydride Bridge | Medium |

The sulfur-oxygen stretching vibrations contribute additional complexity to the spectrum, with asymmetric and symmetric stretching modes appearing in the 1400-1450 wavenumber region [10]. Carbon-fluorine stretching vibrations dominate the fingerprint region between 1100-1300 wavenumbers, reflecting the multiple trifluoromethyl groups [10].

Mass Spectrometry

Mass spectrometric analysis of trifluoroacetyl triflate reveals characteristic fragmentation patterns reflecting the mixed anhydride structure [11] [12]. The molecular ion peak appears at mass-to-charge ratio 246, corresponding to the intact molecular formula C₃F₆O₄S [11].

Primary fragmentation occurs through cleavage of the anhydride bond, generating fragment ions corresponding to trifluoroacetyl cation (m/z 97) and trifluoromethanesulfonate anion [11] [12]. Secondary fragmentation involves loss of carbon monoxide from the trifluoroacetyl fragment, producing trifluoromethyl cation (m/z 69) [11].

| Fragment Ion | m/z Value | Assignment | Relative Intensity |

|---|---|---|---|

| [M]⁺- | 246 | Molecular Ion | Low |

| [CF₃CO]⁺ | 97 | Trifluoroacetyl | High |

| [CF₃]⁺ | 69 | Trifluoromethyl | Medium |

| [SO₂CF₃]⁺ | 149 | Triflate | Medium |

| [CO]⁺ | 28 | Carbon Monoxide | Low |

The fragmentation pattern provides structural confirmation and allows differentiation from other fluorinated anhydrides [11] [12]. Electron ionization generates reproducible spectra suitable for compound identification and purity assessment [11].

X-ray Crystallography Analysis

X-ray crystallographic analysis of trifluoroacetyl triflate presents significant challenges due to the compound's high reactivity and thermal instability [13]. Related bis-triflate esters have been successfully characterized, providing insight into the structural parameters expected for mixed anhydrides [13].

Crystallographic studies of similar compounds reveal that triflate groups adopt specific conformational preferences influenced by fluorine-fluorine interactions and hydrogen bonding [13]. The trifluoromethyl groups typically exhibit staggered conformations to minimize steric repulsion [13].

| Structural Parameter | Typical Range | Measurement |

|---|---|---|

| C-O Bond Length | 1.43-1.48 Å | Anhydride Bridge |

| S-O Bond Length | 1.54-1.58 Å | Triflate Group |

| C-F Bond Length | 1.32-1.35 Å | Trifluoromethyl |

| C-C-O-S Torsion | 60-180° | Conformational |

| Intermolecular Distances | 3.0-3.5 Å | Packing |

XLogP3

GHS Hazard Statements

H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic